dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound featuring a pyrrolo[1,2-c][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolo[1,2-c][1,3]thiazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrrolo[1,2-c][1,3]thiazole intermediate.
Esterification: The final step involves esterification to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: To enhance reaction efficiency and control.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(4-fluorophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Dimethyl 5-(2-fluorophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Uniqueness
Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to the position of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
dimethyl 5-(3-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKIRIPFRQOROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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